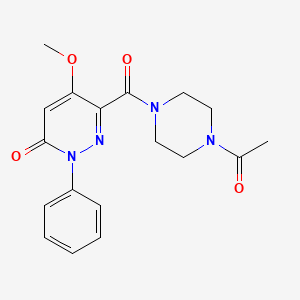

6-(4-acetylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one

描述

属性

IUPAC Name |

6-(4-acetylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4/c1-13(23)20-8-10-21(11-9-20)18(25)17-15(26-2)12-16(24)22(19-17)14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJHKPSVFFLVCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-acetylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursorsThe phenylpyridazinone core is then constructed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

化学反应分析

Types of Reactions

6-(4-acetylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

科学研究应用

6-(4-acetylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes

作用机制

The mechanism of action of 6-(4-acetylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

相似化合物的比较

Substituent Variations on the Piperazine Moiety

- 6-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one (CAS 941948-29-4): Structure: Replaces the acetyl group with a 2-chlorophenyl substituent. Molecular Formula: C₂₂H₂₁ClN₄O₃ (MW: 424.88 g/mol). The aromatic ring may engage in π-π stacking with biological targets, differing from the acetyl group’s hydrogen-bonding capability .

- 6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one (CAS 1153231-27-6): Structure: Substitutes acetyl with a hydroxyethyl group and replaces the 2-phenyl with a methyl group. Molecular Formula: C₁₃H₂₀N₄O₃ (MW: 266.30 g/mol).

Variations in the Dihydropyridazinone Core

6-(4-Methoxyphenyl)-2,3-dihydropyridazin-3-one :

- Structure : Lacks the piperazine-carbonyl group and features a 4-methoxyphenyl substituent at position 6.

- Impact : Simpler structure with reduced molecular weight (C₁₁H₁₀N₂O₂, MW: 218.21 g/mol). The absence of the acetylpiperazine moiety limits hydrogen-bonding interactions, likely reducing target affinity compared to the parent compound .

- 4-(Cyclohexylmethyl)-6-(2-thienyl)-2,3-dihydropyridazin-3-one hydrate: Structure: Substitutes position 6 with a thienyl group and adds a cyclohexylmethyl group. The bulky cyclohexylmethyl group increases hydrophobicity, which may enhance blood-brain barrier penetration .

Electronic and Steric Effects

- Acetylpiperazine vs. Trifluoromethylphenylpiperazine :

Crystallographic and Conformational Insights

- Planarity and Hydrogen Bonding: Crystallographic studies of analogs like 6-(benzimidazol-2-yl)-2,3-dihydropyridazin-3-one reveal near-planar conformations between the dihydropyridazinone core and substituents (e.g., 3.69° dihedral angle for benzimidazole). The acetylpiperazine group in the parent compound may adopt similar planarity, facilitating interactions with flat enzymatic active sites . Hydrogen-bonding patterns (e.g., N–H···O in analogs) are critical for stability. The acetyl group’s carbonyl could participate in similar interactions, enhancing binding to proteases or kinases .

生物活性

The compound 6-(4-acetylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one is a synthetic derivative of piperazine and pyridazine, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a piperazine moiety and a pyridazinone core. The structural formula can be represented as follows:

Antitumor Activity

Research has indicated that compounds containing piperazine and pyridazine derivatives exhibit significant antitumor properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it exhibits moderate antibacterial effects against Gram-positive bacteria. The mode of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. Research indicates that it may protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role in disease progression .

The biological activity of This compound can be attributed to its ability to modulate various biochemical pathways:

- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell signaling pathways.

- Antioxidant Activity : The methoxy group in the structure may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.

- Interaction with Receptors : The piperazine moiety can facilitate binding to neurotransmitter receptors, potentially explaining its neuroprotective effects.

Study 1: Antitumor Efficacy

A study conducted on a series of pyridazinone derivatives, including our compound, demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 12 µM, indicating potent antitumor activity compared to standard chemotherapeutics .

Study 2: Antimicrobial Screening

In an antimicrobial screening assay against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. These results suggest potential for development as an antimicrobial agent .

Study 3: Neuroprotection in vitro

In vitro studies using SH-SY5Y neuroblastoma cells treated with hydrogen peroxide revealed that the compound significantly reduced cell death by approximately 40% at a concentration of 10 µM. This neuroprotective effect was attributed to its antioxidant properties .

常见问题

Basic Research Questions

Q. What are the critical reaction parameters for synthesizing the compound with high yield and purity?

- Methodological Answer : Synthesis requires multi-step reactions, often involving coupling of acetylpiperazine and dihydropyridazinone precursors. Key parameters include:

- Temperature control : Maintain 60–80°C during acylpiperazine coupling to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility and reaction efficiency .

- Purification : Use normal-phase chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization for high purity (>95%) .

Q. Which spectroscopic and chromatographic methods are effective for characterizing structural integrity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm acetylpiperazine carbonyl (δ ~170 ppm) and dihydropyridazinone ring protons (δ 6.5–7.5 ppm) .

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification (MW = 401.4 g/mol) .

- X-ray crystallography : Resolve stereochemistry of the dihydropyridazinone core .

Q. What in vitro assays are recommended for initial bioactivity evaluation?

- Methodological Answer :

- Antibacterial screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition : Test phosphodiesterase (PDE) or kinase inhibition via fluorescence-based assays (e.g., ADP-Glo™ for kinases) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

- Methodological Answer :

- Substituent variation : Modify the phenyl group (e.g., electron-withdrawing Cl or NO₂) or piperazine acetyl group (e.g., trifluoroacetyl) to assess bioactivity shifts .

- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding at the dihydropyridazinone carbonyl) .

- Biological validation : Compare IC₅₀ values across derivatives in dose-response assays .

Q. What methodologies resolve contradictions in biological activity data across models?

- Methodological Answer :

- Experimental design : Apply randomized block designs with split plots to account for variables like cell line variability or batch effects .

- Statistical analysis : Use ANOVA with post-hoc Tukey tests to identify outliers. Replicate studies with ≥4 biological replicates to confirm trends .

- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects in divergent models .

Q. What advanced techniques assess purity and identify impurities?

- Methodological Answer :

- UPLC-QTOF-MS : Detect trace impurities (e.g., acetylpiperazine byproducts) with high-resolution mass accuracy (error < 2 ppm) .

- Chiral HPLC : Resolve enantiomeric impurities using Chiralpak® columns (e.g., IA or IB) for stereochemical validation .

- NMR relaxation editing : Suppress solvent signals to isolate low-abundance impurities in DMSO-d₆ solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。